rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The molecular formula of this compound is with a molecular weight of 174.19 g/mol. It features a dioxane ring, which is a six-membered cyclic ether containing two oxygen atoms, along with an acetic acid moiety. This compound is primarily utilized in organic chemistry research and development settings.
The compound is classified as a chiral molecule due to the presence of stereocenters in its structure, specifically at the dioxane ring. Its systematic name reflects its stereochemistry, indicating the specific configurations of the substituents on the dioxane ring. The compound is cataloged under the CAS number 2639371-31-4, which is essential for identifying chemical substances in databases and regulatory documents .
The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid typically involves several steps:
In industrial applications, continuous flow reactors may be utilized to enhance reaction efficiency and yield while maintaining optimal conditions .
The molecular structure of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 174.19 g/mol |
IUPAC Name | rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid |
InChI | InChI=1S/C8H14O4/c1-6(9)10/h6H,1-5H3,(H,9,10) |
Canonical SMILES | CC1COC(CO1)CC(=O)O |
The compound's structural integrity is crucial for its reactivity and interactions in biological systems .
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The physical properties of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid include:
Property | Value |
---|---|
Boiling Point | 301.4 ± 17.0 °C (Predicted) |
Density | 1.138 ± 0.06 g/cm³ (Predicted) |
pKa | 4.24 ± 0.10 (Predicted) |
These properties are significant for understanding the compound's behavior in different environments and its potential applications .
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid has several notable applications in scientific research:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0